![molecular formula C9H13Cl2N B1492381 4-Chloro-2-(propan-2-yl)aniline hydrochloride CAS No. 2044835-25-6](/img/structure/B1492381.png)
4-Chloro-2-(propan-2-yl)aniline hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
The compound could be used in the synthesis of pharmacologically active compounds. For instance, similar compounds have been used in the synthesis of diazine alkaloids, which are reported to exhibit a wide range of pharmacological applications .
Anticancer Applications
The compound could potentially be used in the development of anticancer drugs. Similar compounds have been used in the synthesis of drugs for the treatment of myeloid leukemia .
Antimicrobial Applications
The compound could have antimicrobial applications. Similar compounds have been used in the development of antimicrobial drugs .
Antifungal Applications
The compound could potentially be used in the development of antifungal drugs. Similar compounds have been used in the development of antifungal drugs .
Antiparasitic Applications
The compound could potentially be used in the development of antiparasitic drugs. Similar compounds have been used in the development of antiparasitic drugs .
Cardiovascular Applications
The compound could potentially be used in the development of cardiovascular drugs. Similar compounds have been used in the development of cardiovascular drugs .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-propan-2-ylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6(2)8-5-7(10)3-4-9(8)11;/h3-6H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHPVGQLCCRHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(propan-2-yl)aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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